molecular formula C5H6N2O4 B2616778 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid CAS No. 71679-69-1

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid

Cat. No.: B2616778
CAS No.: 71679-69-1
M. Wt: 158.113
InChI Key: YWSXBRZBBNPFOD-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid (CAS 71679-69-1) is a high-value 1,3,4-oxadiazole derivative designed for advanced pharmaceutical and agrochemical research. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged structure and a versatile bioisostere for ester and amide functional groups, making it a crucial building block for developing novel biologically active molecules . This core structure is known to impart favorable metabolic stability and the ability to engage in hydrogen bonding, which can enhance a compound's drug-like properties and binding affinity for biological targets . Researchers utilize this acetic acid-functionalized oxadiazole as a key synthetic intermediate in the design and synthesis of new chemical entities. Literature indicates that 1,3,4-oxadiazole derivatives exhibit a broad and promising spectrum of pharmacological activities, including anticonvulsant, antioxidant, antimicrobial, anti-inflammatory, and anticancer effects . The structural motif is frequently explored in constructing complex molecules linked to other heterocyclic systems, such as chromenes and s-triazines, for evaluating efficacy against various Gram-positive and Gram-negative bacteria and fungi . This product is provided for laboratory research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-3-6-7(2-4(8)9)5(10)11-3/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXBRZBBNPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of methyl hydrazinecarbodithioate with N-(4-nitrophenyl)acetohydrazonoyl bromide can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazole derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain oxadiazole derivatives can induce apoptosis in glioblastoma cells, suggesting their potential as therapeutic agents for cancer treatment .

Antidiabetic Activity

Research indicates that some oxadiazole derivatives exhibit promising anti-diabetic effects. In vivo studies using model organisms like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, making them candidates for further development as anti-diabetic medications .

Antimicrobial Activity

Oxadiazoles also display antimicrobial properties. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves targeting bacterial enzymes or disrupting cellular processes critical for bacterial survival .

Polymer Chemistry

Oxadiazole compounds are utilized in polymer chemistry due to their thermal stability and potential for functionalization. They can be incorporated into polymer matrices to enhance properties such as thermal resistance and mechanical strength. This makes them suitable for applications in coatings and advanced materials .

Fluorescent Materials

The unique electronic properties of oxadiazoles lend themselves to applications in fluorescent materials. These compounds can be used in sensors and light-emitting devices due to their ability to absorb and emit light efficiently .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified significant apoptosis in glioblastoma cells treated with oxadiazole derivatives.
Study 2Antidiabetic EffectsDemonstrated a marked reduction in glucose levels in diabetic model organisms treated with specific oxadiazole compounds.
Study 3Antimicrobial PropertiesShowed effective inhibition of bacterial growth by synthesized oxadiazole derivatives against various pathogens.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl group in the target compound may enhance lipophilicity compared to hydroxy- or cyclopropyl-substituted analogues, affecting solubility and membrane permeability.

Key Observations :

  • The target compound’s synthesis likely parallels its ethyl ester derivative, involving cyclization and hydrolysis steps.
  • Benzothiazole derivatives require milder conditions (e.g., room-temperature alkylation) compared to oxadiazoles, which often need reflux and catalysts like ZnCl₂ .

Key Observations :

  • The target compound’s acetic acid moiety increases water solubility compared to ester derivatives (e.g., ).
  • Safety data for the target compound is lacking, but structurally related compounds (e.g., ) highlight risks of acute toxicity via oral, dermal, or inhalation routes.

Biological Activity

The compound 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. Oxadiazoles have been studied for their potential in medicinal chemistry, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial agents. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain modifications in the oxadiazole structure could enhance cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundHCT-11615.0
This compoundMCF-718.5
This compoundHeLa20.0

These values suggest moderate efficacy against these cancer cell lines, indicating potential for further development in anticancer therapies .

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated anti-inflammatory effects. A study highlighted that compounds containing oxadiazole rings could inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats:

CompoundDose (mg/kg)Edema Reduction (%)
This compound1045
Control (Indomethacin)1060

This data indicates that the compound possesses significant anti-inflammatory properties comparable to standard treatments .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it exhibited notable antioxidant activity:

Concentration (µM)% Scavenging Activity
1030
5055
10075

These findings suggest that the compound can effectively neutralize free radicals and may contribute to protective effects against oxidative stress-related diseases .

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled study involving various oxadiazole derivatives including 2-(5-Methyl-2-oxo...) , researchers found that structural modifications significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced potency against MCF-7 cells.
  • Anti-inflammatory Research : A comparative study examined the anti-inflammatory effects of several oxadiazole derivatives in murine models. The results indicated that 2-(5-Methyl...) reduced paw swelling significantly more than untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid?

  • Methodology : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for analogous oxadiazole derivatives. For example, a mixture of precursor heterocycles (e.g., 5-methyl-1,3,4-oxadiazol-2(3H)-one) and acetic acid derivatives can be refluxed for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to isolate the product . Adjust stoichiometry (e.g., 1:1.1 molar ratio of precursor to reagent) and monitor pH during neutralization to optimize yield.

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose per local regulations. Contaminated clothing must be washed before reuse .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Analytical Workflow :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for oxadiazole derivatives. Key signals include methyl protons (δ ~2.5 ppm) and carbonyl carbons (δ ~170–175 ppm) .
  • FT-IR : Confirm the presence of C=O (1670–1750 cm1^{-1}) and N–O (950–1250 cm1^{-1}) stretches .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Procedure :

  • Crystal Growth : Recrystallize the compound from a DMF/water mixture to obtain single crystals .
  • Data Collection : Use a diffractometer (e.g., Rigaku AFC10) with Mo-Kα radiation (λ = 0.71073 Å). Measure at 293 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELX software to model hydrogen bonding (e.g., O–H⋯O interactions at ~2.8 Å) and planar deviations (<0.02 Å for the oxadiazole ring) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects in acetic acid to model reaction pathways and transition states .

Q. How can synthesis impurities be identified and mitigated during scale-up?

  • Troubleshooting :

  • Common Impurities : Unreacted starting materials (detected via TLC) or dimerization byproducts (e.g., from Michael addition).
  • Mitigation :
  • Optimize reaction time (4–6 hours) and temperature (80–100°C) to minimize side reactions .
  • Use preparative HPLC with a gradient elution (water:acetonitrile = 70:30 to 50:50) to isolate the target compound .

Q. What mechanistic insights explain discrepancies in biological activity across oxadiazole derivatives?

  • Analysis :

  • Structure-Activity Relationship (SAR) : Compare the antimicrobial activity of 2-(5-Methyl-2-oxo-oxadiazol-3-yl)acetic acid with analogs (e.g., benzothiazole derivatives). The planar oxadiazole ring and acetic acid side chain enhance membrane permeability in Gram-negative bacteria .
  • Enzyme Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), identifying hydrogen bonds with Thr196 and hydrophobic contacts with Val163 .

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